(Nitromethyl)cyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

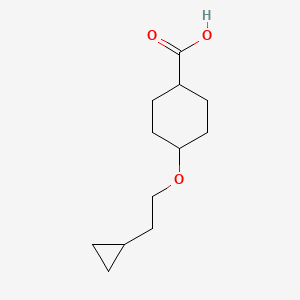

(Nitromethyl)cyclopropane is a chemical compound with the molecular formula C4H7NO2 . It has a molecular weight of 101.11 . The InChI code for this compound is 1S/C4H7NO2/c6-5(7)3-4-1-2-4/h4H,1-3H2 .

Molecular Structure Analysis

Cyclopropane is the smallest cycloalkane, consisting of a ring of three carbon atoms, each bonded to two hydrogen atoms . The three carbon atoms in cyclopropane are all constrained to lie in the same plane . This lack of flexibility does not allow cyclopropane to form more stable conformers which are non-planar . The small size of the ring creates substantial ring strain in the structure .

Chemical Reactions Analysis

Cyclopropane compounds, due to their ring strain, are known for their reactivity and are used in some chemical reactions . They show a diverse range of reactivities, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .

Scientific Research Applications

Anesthetic Properties

- Pharmacological Profile: Nitrous oxide, xenon, and cyclopropane, including derivatives like (nitromethyl)cyclopropane, have a unique pharmacological profile. They differ from other general anesthetics as they minimally affect GABAA receptors but strongly inhibit N-methyl-d-aspartate (NMDA) subtype of glutamate receptors. Certain two-pore-domain K+ channels have been identified as new targets for these anesthetic gases, with TREK-1 being significantly activated by clinically relevant concentrations of these gases. This finding contributes to a better understanding of the molecular basis of anesthetic actions of such compounds (Gruss et al., 2004).

Synthetic Applications

Corey-Chaykovsky Cyclopropanation

The utilization of fluorinated sulfur ylides in Corey-Chaykovsky cyclopropanation reactions of nitro styrenes has been demonstrated. This method is advantageous for synthesizing cis-configured trifluoromethyl cyclopropanes with excellent yields and good diastereoselectivities, showcasing the utility of this compound derivatives in organic synthesis (Hock et al., 2017).

Functionally Diverse Cyclohexenes Synthesis

A study demonstrated the diastereoselective double Michael addition of nitromethane with electrophilic alkenes under solvent-free conditions, using focused microwave irradiation. This process yields highly functionalized cyclohexenes, illustrating another aspect of the this compound's synthetic versatility (Michaud et al., 1997).

2-Nitro-cyclopropyl-1-carbonyl Compounds Synthesis

The synthesis of 2-nitrocyclopropanes bearing ketones, amides, esters, and carboxylic acids from unsaturated carbonyl compounds using nitromethane is another key application. The mild conditions and room temperature reaction demonstrate the efficiency of using this compound in synthesizing biologically active compounds and natural products (Ghosh et al., 2023).

Future Directions

Cyclopropane compounds have attracted the attention of organic chemists for decades due to their unique structural and chemical properties . They are readily accessible strained carbocycles and show a diverse range of reactivities . Future research may focus on developing new synthetic methods and applications of cyclopropane compounds . Additionally, the use of cyclopropane compounds in the production of vital pharmaceuticals is a promising area of research .

Mechanism of Action

Target of Action

(Nitromethyl)cyclopropane, like other cyclopropane derivatives, is known to interact with various biological targets. Cyclopropane derivatives are often used as a pharmacophore group or a fragment for modification of the pharmacological activity level of medicines .

Mode of Action

For instance, they can impose conformational rigidity on the molecules of physiologically active compounds . This interaction can lead to changes in the target’s function, thereby influencing the overall biological activity of the compound.

Biochemical Pathways

For instance, they can increase the metabolic stability of the target structures and extend the scope of their therapeutic action . The exact downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic efficacy .

Result of Action

Cyclopropane derivatives are known to have diverse biological activities, ranging from enzyme inhibitions to antimicrobial, antibiotic, antitumor, and antiviral activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physical and chemical conditions of the environment, such as temperature and pH, as well as the presence of other substances that could interact with the compound . .

Properties

IUPAC Name |

nitromethylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-5(7)3-4-1-2-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQRUWUTTPVLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2625-33-4 |

Source

|

| Record name | (nitromethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3000953.png)

![7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3000958.png)

![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3000959.png)

![N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B3000963.png)

![2-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000966.png)

![7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3000967.png)